molecular formula C23H22N2O3S B2729464 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-58-1

3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No. B2729464
CAS RN: 637747-58-1
M. Wt: 406.5
InChI Key: ATCMOHWSWARZAW-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Coumarin-thiazole derivatives have been synthesized and characterized for their antimicrobial activity. These derivatives, when incorporated into polymers such as polyurethane coatings, exhibit significant antimicrobial effects against a variety of microorganisms. This indicates their potential for use in creating antimicrobial surfaces or materials (El‐Wahab et al., 2014).
  • Another study prepared and characterized a coumarin substituted heterocyclic compound showing high antioxidant activities. The scavenging activity of this compound was compared to that of vitamin C, suggesting its potential as an antioxidant agent (Abd-Almonuim et al., 2020).

Synthesis and Biological Evaluation

  • A variety of coumarin derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity. These compounds showed promising anti-microbial activities against Gram-positive and Gram-negative bacterial strains as well as moderate to good fungal pathogen activity. Preliminary cytotoxicity studies indicate some compounds exhibit significant cytotoxicity, suggesting potential for pharmaceutical applications (Shankar et al., 2017).
  • Novel coumarin-based compounds have also been developed with significant antimicrobial activities, emphasizing the potential of coumarin derivatives in developing new antimicrobial agents (Mohamed et al., 2012).

Fluorescence and Metal Interaction

  • Research on benzo[c]chromen-6-one derivatives has explored their fluorescent properties and interactions with metals. These studies have implications for the development of new fluorescent probes for analytical, environmental, and medicinal chemistry applications (Gülcan et al., 2022).

Synthesis Techniques and Catalysis

  • Innovative synthesis techniques for 4H-pyran derivatives have been explored using silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst. This approach demonstrates the potential for more sustainable and efficient methods in the synthesis of complex organic compounds (Niknam et al., 2013).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-8-10-25(11-9-14)12-16-19(26)7-6-15-21(27)17(13-28-22(15)16)23-24-18-4-2-3-5-20(18)29-23/h2-7,13-14,26H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCMOHWSWARZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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